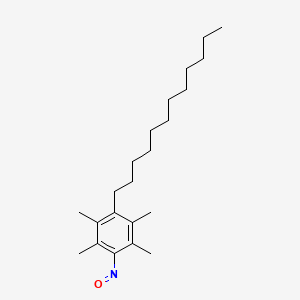
1-Dodecyl-2,3,5,6-tetramethyl-4-nitrosobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Dodecyl-2,3,5,6-tetramethyl-4-nitrosobenzene is an organic compound that belongs to the class of nitroso compounds It features a benzene ring substituted with a nitroso group, four methyl groups, and a dodecyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Dodecyl-2,3,5,6-tetramethyl-4-nitrosobenzene typically involves the nitration of a suitable precursor, followed by reduction and subsequent alkylation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired substitution pattern on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Dodecyl-2,3,5,6-tetramethyl-4-nitrosobenzene undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: Electrophilic aromatic substitution reactions can occur, allowing for further functionalization of the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkyl halides are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
1-Dodecyl-2,3,5,6-tetramethyl-4-nitrosobenzene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Dodecyl-2,3,5,6-tetramethyl-4-nitrosobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to alterations in their function. This compound may also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Nitrosobenzene: Shares the nitroso functional group but lacks the dodecyl chain and multiple methyl substitutions.
1-Dodecyl-4-nitrosobenzene: Similar structure but with fewer methyl groups.
2,3,5,6-Tetramethyl-4-nitrosobenzene: Lacks the dodecyl chain, making it less hydrophobic.
Uniqueness: 1-Dodecyl-2,3,5,6-tetramethyl-4-nitrosobenzene is unique due to its combination of a long hydrophobic dodecyl chain and multiple methyl groups, which influence its solubility, reactivity, and potential applications. The presence of the nitroso group adds to its versatility in chemical reactions and biological interactions.
Properties
CAS No. |
138272-17-0 |
|---|---|
Molecular Formula |
C22H37NO |
Molecular Weight |
331.5 g/mol |
IUPAC Name |
1-dodecyl-2,3,5,6-tetramethyl-4-nitrosobenzene |
InChI |
InChI=1S/C22H37NO/c1-6-7-8-9-10-11-12-13-14-15-16-21-17(2)19(4)22(23-24)20(5)18(21)3/h6-16H2,1-5H3 |
InChI Key |
AJAGVMUUIBVVPX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=C(C(=C(C(=C1C)C)N=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[1-(Dodecylsulfanyl)-2-nitroethenyl]sulfanyl}dodecane](/img/structure/B14261625.png)
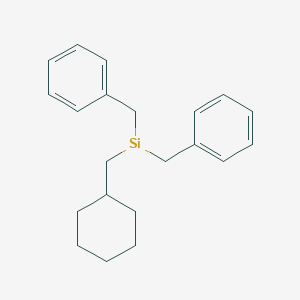
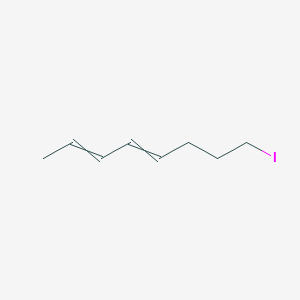
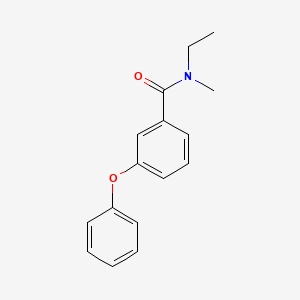
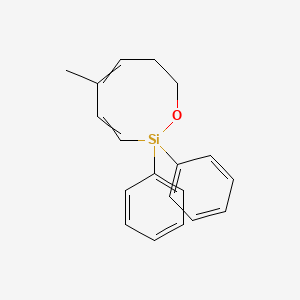
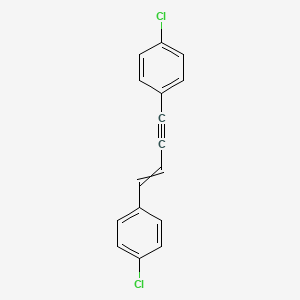
![2-Diazonio-2-{di(propan-2-yl)[(propan-2-yl)oxy]silyl}-1-methoxyethen-1-olate](/img/structure/B14261658.png)
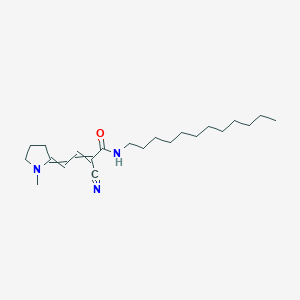
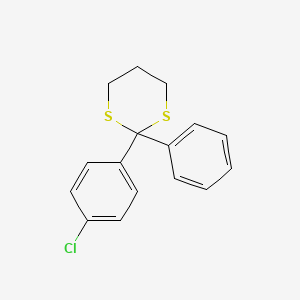
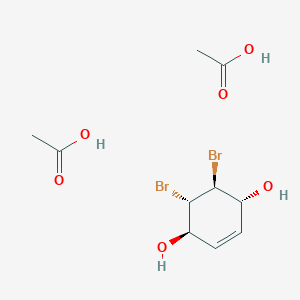
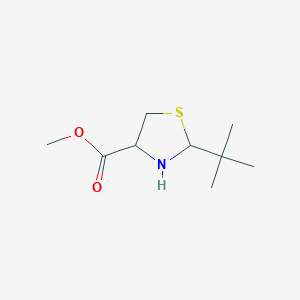
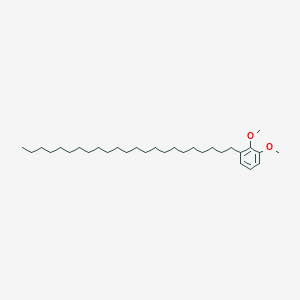
![3-[(3-Phenylpropyl)phosphanyl]-2-(trimethylsilyl)propanenitrile](/img/structure/B14261703.png)
![(E)-N-([1,1'-Biphenyl]-4-yl)-1-(pyridin-2-yl)methanimine](/img/structure/B14261707.png)
